molecular formula C21H31N3O3 B7132753 N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide

N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide

Cat. No.: B7132753
M. Wt: 373.5 g/mol
InChI Key: XFNNFLMBYHSWTK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzyl group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-22(20(25)9-10-21(26)24-12-14-27-15-13-24)19-8-5-11-23(17-19)16-18-6-3-2-4-7-18/h2-4,6-7,19H,5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNNFLMBYHSWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl) benzamide: Known for its anticancer properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.

Uniqueness

N-(1-benzylpiperidin-3-yl)-N-methyl-4-morpholin-4-yl-4-oxobutanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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